N-cyclopropyl-4-fluoro-3-methoxybenzamide
Overview
Description
Scientific Research Applications
Antimicrobial Activity :
- Senthilkumar et al. (2008) reported the synthesis of a series of compounds related to N-cyclopropyl-4-fluoro-3-methoxybenzamide, demonstrating potent antimycobacterial activities against Mycobacterium tuberculosis and multi-drug resistant strains (Senthilkumar et al., 2008).
- Haydon et al. (2010) explored derivatives of 3-methoxybenzamide, an analogue, as potent antistaphylococcal agents with improved pharmaceutical properties (Haydon et al., 2010).
- Ohashi et al. (1999) found that 3-Methoxybenzamide inhibited cell division in Bacillus subtilis, affecting the bacterial cell division system (Ohashi et al., 1999).
Anticancer Properties :
- Bian et al. (2020) conducted a study on the antitumor activities of compounds synthesized via Rhodium(III)-catalyzed C-H activation of N-methoxybenzamides, showing significant efficacy against various human cancer cells (Bian et al., 2020).
Pharmaceutical Development and Analysis :
- Sanz et al. (2012) investigated the structure of glibenclamide, a derivative of methoxybenzamide, which is an important antidiabetic drug (Sanz et al., 2012).
- A study by Charles et al. (1998) described the development of an industrial process for a potent PDE IV type inhibitor, which is a derivative of 4-methoxybenzamide (Charles et al., 1998).
Safety And Hazards
“N-cyclopropyl-4-fluoro-3-methoxybenzamide” should be handled with care. Precautionary measures include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product . It should be used only outdoors or in a well-ventilated area . Protective equipment such as gloves, protective clothing, eye protection, and face protection should be worn .
properties
IUPAC Name |
N-cyclopropyl-4-fluoro-3-methoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2/c1-15-10-6-7(2-5-9(10)12)11(14)13-8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXBJVNDGXJAMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NC2CC2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-4-fluoro-3-methoxybenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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